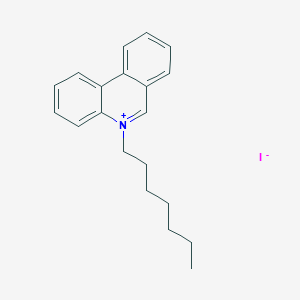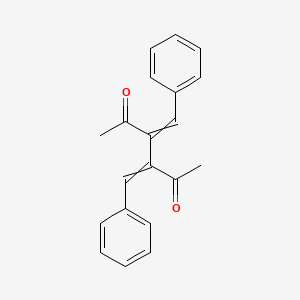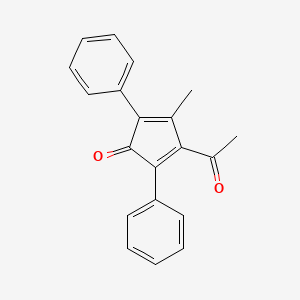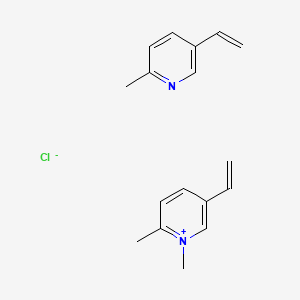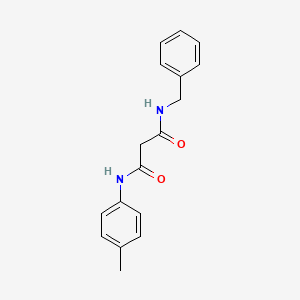![molecular formula C23H19NOS B14297757 9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol CAS No. 118751-80-7](/img/structure/B14297757.png)
9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol is a compound that has garnered significant interest in the field of photoinitiators, particularly for its applications in two-photon polymerization and nanolithographic printing . This compound is known for its ability to initiate polymerization reactions under specific conditions, making it a valuable tool in the creation of high-resolution three-dimensional nanostructures .
Méthodes De Préparation
The synthesis of 9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol involves several steps. One common synthetic route includes the Sonogashira coupling reaction, where a thioxanthone derivative is reacted with an ethynyl compound in the presence of a palladium catalyst . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol involves its ability to absorb photons and initiate polymerization reactions. The compound undergoes excitation upon absorbing photons, leading to the formation of reactive intermediates that can initiate polymerization . The molecular targets and pathways involved include the interaction with monomers and the formation of polymer chains .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol offers unique advantages such as a lower threshold for initiating polymerization and higher efficiency . Similar compounds include:
Isopropyl thioxanthone (ITX): Commonly used photoinitiator with higher power requirements.
2,7-bis[(4-(dimethylamino)phenyl ethynyl)-9H-thioxanthen-9-one] (BDAPT): Another thioxanthone-based photoinitiator with improved polymerization threshold.
Propriétés
Numéro CAS |
118751-80-7 |
|---|---|
Formule moléculaire |
C23H19NOS |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
9-[2-[4-(dimethylamino)phenyl]ethynyl]thioxanthen-9-ol |
InChI |
InChI=1S/C23H19NOS/c1-24(2)18-13-11-17(12-14-18)15-16-23(25)19-7-3-5-9-21(19)26-22-10-6-4-8-20(22)23/h3-14,25H,1-2H3 |
Clé InChI |
JPGFPRJPVYAPKN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3SC4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


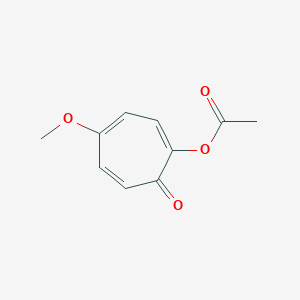
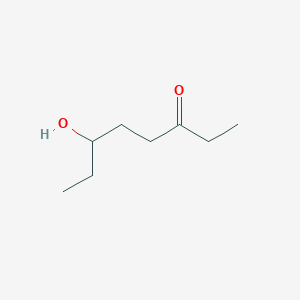
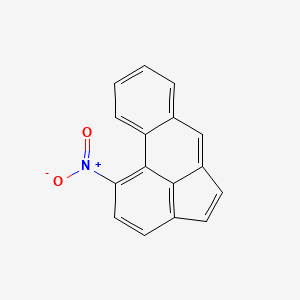
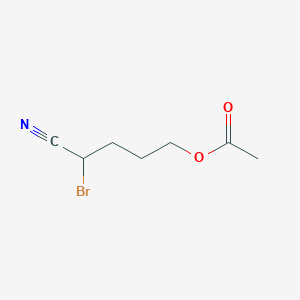
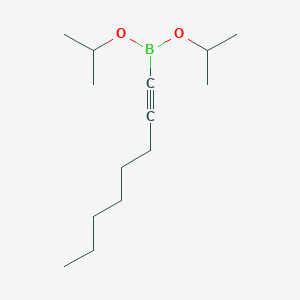
![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)
